Holomycin-d3 Holomycin-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16667700
InChI: InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3
SMILES:
Molecular Formula: C7H6N2O2S2
Molecular Weight: 217.3 g/mol

Holomycin-d3

CAS No.:

Cat. No.: VC16667700

Molecular Formula: C7H6N2O2S2

Molecular Weight: 217.3 g/mol

* For research use only. Not for human or veterinary use.

Holomycin-d3 -

Specification

Molecular Formula C7H6N2O2S2
Molecular Weight 217.3 g/mol
IUPAC Name 2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide
Standard InChI InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3
Standard InChI Key HBUNPJGMNVQSBX-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O
Canonical SMILES CC(=O)NC1=C2C(=CSS2)NC1=O

Introduction

Chemical Identity and Structural Characteristics of Holomycin-d3

Holomycin-d3 is a deuterium-labeled analog of holomycin, a member of the dithiolopyrrolone class of secondary metabolites. The compound’s molecular formula is C7H6N2O2S2\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S}_2, with a molecular weight of 214.265 g/mol . Deuterium substitution occurs at specific hydrogen positions, enhancing its utility in metabolic and pharmacokinetic studies. Key physicochemical properties include a density of 1.632 g/cm³ and a boiling point of 532.15°C at 760 mmHg .

Molecular Structure and Isotopic Labeling

The core structure of Holomycin-d3 features a dithiolopyrrolone backbone characterized by a bicyclic system with two sulfur atoms. The deuterium atoms are strategically incorporated into the acetamide side chain (NCOCD3-\text{N}-\text{CO}-\text{CD}_3), which minimizes metabolic degradation in isotopic tracing experiments . This modification preserves the compound’s antibacterial activity while enabling precise tracking in biological systems.

PropertyValue
CAS Number488-04-0
Molecular FormulaC7H6N2O2S2\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S}_2
Molecular Weight214.265 g/mol
Density1.632 g/cm³
Boiling Point532.15°C at 760 mmHg
Flash Point275.63°C

Table 1: Physicochemical properties of Holomycin-d3 .

Biosynthesis of Holomycin-d3 and Its Parent Compound

Holomycin-d3 is synthesized through deuterium incorporation during the biosynthesis of holomycin, a process mediated by nonribosomal peptide synthetases (NRPSs). In Photobacterium galatheae S2753, the holomycin biosynthetic gene cluster (BGC11) encodes enzymes such as HlmE (a cyclization-adenylation-thiolation domain NRPS), HlmB (acyl-CoA dehydrogenase), and HlmD (FMN-dependent oxidoreductase) . These enzymes collaboratively assemble the dithiolopyrrolone scaffold and introduce the acetyl group via HlmA .

Isotopic Labeling Strategies

Deuterium labeling in Holomycin-d3 typically involves feeding deuterated precursors (e.g., D2O\text{D}_2\text{O} or deuterated acetate) to holomycin-producing strains. This approach exploits the metabolic flexibility of NRPS pathways to incorporate stable isotopes without disrupting enzymatic activity . Recent advances in synthetic biology have enabled site-specific deuterium labeling, enhancing the compound’s utility in nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based studies.

Biological Activities and Mechanisms of Action

Holomycin-d3 retains the broad-spectrum antibacterial activity of its parent compound, targeting both Gram-positive and Gram-negative pathogens. Its primary mechanism involves inhibition of RNA synthesis through interaction with the RNA polymerase complex . Additionally, holomycin derivatives exhibit antitumor activity by inducing oxidative stress and disrupting cellular redox balance .

Role in Biofilm Formation

A groundbreaking study on Photobacterium galatheae S2753 revealed that holomycin enhances biofilm formation via its ene-disulfide group . Biofilm assays demonstrated that wild-type strains produced 3.59 ± 0.05 μM holomycin, which facilitated robust biofilm development. In contrast, a ΔhlmE mutant (holomycin-deficient) exhibited reduced biofilm formation, reversible only upon exogenous holomycin supplementation (1.8μM\geq 1.8 \mu \text{M}) . The dimethylated analog, S,S′-dimethyl holomycin, failed to restore biofilms, underscoring the necessity of the disulfide moiety .

Applications in Antimicrobial Research

Holomycin-d3’s deuterated structure makes it invaluable for studying antibiotic resistance and persistence. Its applications include:

Metabolic Tracing in Pathogens

Deuterium labeling enables real-time tracking of holomycin uptake and metabolism in Staphylococcus aureus and Pseudomonas aeruginosa biofilms. Studies using 2H ^{2}\text{H}-NMR have mapped holomycin’s distribution within bacterial cells, revealing preferential accumulation in membrane-bound compartments .

Synergistic Therapies

Preliminary data suggest that Holomycin-d3 enhances the efficacy of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA). In vitro assays showed a 4-fold reduction in MIC (minimum inhibitory concentration) when combined with oxacillin, likely due to holomycin’s disruption of redox homeostasis .

Recent Advances and Future Directions

Recent research has prioritized optimizing Holomycin-d3’s pharmacokinetic profile. Key findings include:

Zinc-Dependent Production

Holomycin biosynthesis in P. galatheae is upregulated under zinc-limited conditions, a regulatory mechanism linked to biofilm maturation . This discovery highlights the potential for metal ion chelators to enhance holomycin yield in industrial fermentation.

Bioprospecting and Synthetic Analogues

Genome mining has identified holomycin-like BGCs in Vibrionaceae and Streptomyces species, expanding the compound’s structural diversity . Synthetic analogues with modified disulfide bridges are under investigation for improved bioavailability and reduced cytotoxicity.

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